Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
Description
This organogermanium compound features a digermane (Ge-Ge) backbone with two chlorine atoms and four isopropyl (1-methylethyl) groups. The steric bulk of the isopropyl substituents and the electronegative chlorine atoms create a unique interplay of steric and electronic effects. While direct experimental data on this compound is sparse in the provided evidence, its structural analogs and related organometallic systems offer insights into its properties and reactivity .
Properties
InChI |
InChI=1S/2C6H14ClGe/c2*1-5(2)8(7)6(3)4/h2*5-6H,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLEOHKJBMAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2Ge2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropylmagnesium chloride in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates. The general reaction scheme is as follows:
GeCl4+4(CH3
Scientific Research Applications
Catalysis
Digermane compounds have been explored as catalysts in various chemical reactions. Their ability to facilitate polymerization processes is notable. For instance, polysilyl derivatives of germanium have been utilized in polyurethane polymerization as catalysts. This application highlights the role of digermanes in enhancing reaction rates and improving product yields in polymer chemistry .
Material Science
Due to their unique structural characteristics, digermanes are being investigated for use in advanced materials. Their incorporation into polymers can improve mechanical properties and thermal stability. Research indicates that digermane can serve as a precursor for synthesizing organometallic polymers and composites that exhibit enhanced electrical properties .
Synthesis of Organosilicon Compounds
Digermane can be used as a building block for synthesizing various organosilicon compounds. The presence of chlorine atoms allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This application is critical in developing new materials with specific functionalities for electronics and coatings .
Environmental Applications
Research is ongoing into the use of digermanes in environmental chemistry, particularly in the remediation of heavy metal contaminants. The ability of germanium-based compounds to form stable complexes with heavy metals may offer new avenues for environmental cleanup technologies .
Case Studies
Comparison with Similar Compounds
Structural and Steric Differences
Key Compounds for Comparison:
Methyl-Substituted Digermanes (e.g., 1,2-dimethyldigermane, 1,1,2,2-tetramethyldigermane)
- Substituents: Methyl groups (smaller, less bulky).
- Steric Hindrance: Moderate. Methyl groups impose less steric strain compared to isopropyl groups, leading to more accessible Ge-Ge bonds for reactions .
- Bond Dissociation Energy (BDE): Likely higher than the target compound due to reduced steric strain.
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- (CAS 4342-61-4)
- Central Atom: Silicon (Si-Si backbone).
- Substituents: Chlorine (x2) and methyl (x4).
- logP: 2.953 (indicative of moderate hydrophobicity).
- Reactivity: Lower than germanium analogs due to stronger Si-Si bonds and reduced metallic character .
CFC-114 (1,2-Dichloro-1,1,2,2-tetrafluoroethane) Central Atom: Carbon. Substituents: Chlorine (x2) and fluorine (x4). Stability: High thermal and chemical stability due to strong C-F/C-Cl bonds. Known for ozone-depleting properties .
Physicochemical Properties
- logP Trends : The target compound’s isopropyl groups likely increase hydrophobicity (logP >3.0) compared to methyl-substituted digermanes (~2.0) and the tetramethyl disilane (2.95) .
- Thermal Stability : Steric bulk in the target compound may enhance thermal stability by shielding the Ge-Ge bond, whereas methyl-substituted digermanes are more prone to bond dissociation .
Electronic and Reactivity Profiles
- Chlorine vs. Fluorine : The target’s Cl substituents introduce moderate electronegativity, contrasting with CFC-114’s highly electronegative fluorine. This results in weaker dipole interactions but greater susceptibility to nucleophilic substitution compared to C-F bonds .
- Germanium vs. Silicon : Ge’s larger atomic size and lower electronegativity weaken the Ge-Ge bond compared to Si-Si, increasing reactivity in cross-coupling or reduction reactions. However, steric hindrance from isopropyl groups may offset this .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane, and what purification challenges arise?
- Methodological Answer : Synthesis typically involves reacting germanium dichloride precursors with isopropyl Grignard or organolithium reagents under inert atmospheres. Key challenges include controlling stoichiometry to avoid over-alkylation and managing the compound’s air sensitivity. Purification often requires fractional distillation or column chromatography under anhydrous conditions, as the bulky isopropyl groups may reduce crystallinity. Characterization via NMR and mass spectrometry is critical to confirm purity and structure .
Q. Which spectroscopic techniques are optimal for structural characterization, and what spectral signatures are expected?
- Methodological Answer :
- NMR : Expect splitting patterns reflecting the isopropyl groups (e.g., septets for methine protons at ~1.0–1.5 ppm and doublets for methyl groups).
- Raman/IR Spectroscopy : Ge-Cl stretches typically appear at 300–400 cm, while Ge-Ge vibrations are observed near 200–250 cm.
- Mass Spectrometry : Molecular ion peaks ([M]) should align with the molecular weight (e.g., ~500–600 amu), with fragmentation patterns indicating loss of chlorine or isopropyl groups.
Cross-referencing with analogous dichlorodigermanes is advised due to limited direct data .
Advanced Research Questions
Q. How do steric effects from tetrakis(1-methylethyl) substituents modulate the Ge-Ge bond reactivity?
- Methodological Answer : Steric bulk can hinder nucleophilic attacks on the Ge-Ge bond, slowing reaction kinetics. Comparative studies using X-ray crystallography reveal elongated Ge-Ge bonds (e.g., ~2.45 Å vs. 2.38 Å in less substituted analogs), suggesting reduced bond strength. Kinetic experiments (e.g., reaction with halogens or oxidizing agents) under varying temperatures can quantify steric influences. Computational modeling (DFT) further elucidates electronic and steric contributions .
Q. What mechanistic insights emerge from studying thermal decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products like GeCl or isopropylgermanium clusters. Differential scanning calorimetry (DSC) reveals exothermic peaks correlated with bond cleavage. Comparative studies with less substituted digermanes highlight the stabilizing role of bulky groups, delaying decomposition onset temperatures by 50–100°C .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported Ge-Ge bond dissociation energies (BDEs)?
- Methodological Answer : Discrepancies may arise from experimental techniques (e.g., calorimetry vs. mass spectrometry) or computational approximations. To address this:
- Experimental : Use laser-induced pyrolysis with time-resolved spectroscopy to measure BDEs directly.
- Computational : Apply high-level DFT (e.g., B3LYP/def2-TZVP) with corrections for dispersion forces.
Cross-validate results with structurally similar compounds (e.g., dichlorotetramethyldigermane) to identify systematic errors .
Safety and Handling Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
